2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (CAS 13108-52-6), commonly known as TCMSP or Davicil, is a synthetic organic compound characterized by a fully chlorinated pyridine ring and an electron-withdrawing methylsulfonyl group . Typically presenting as a stable crystalline solid with a melting point of 146–151 °C, it exhibits a high degree of lipophilicity and is widely utilized across industrial sectors . In procurement, TCMSP serves a dual function: it is an antimicrobial biocide used in marine antifouling coatings, and a reactive electrophilic building block essential for the synthesis of agrochemicals and pharmaceuticals . Its structural properties provide distinct advantages in both formulation stability and regioselective chemical synthesis .
Substituting TCMSP with generic chlorinated pyridines or alternative biocides compromises both synthetic yield and product performance. In chemical synthesis, replacing the 4-methylsulfonyl group with a standard halide (e.g., in pentachloropyridine) reduces the regioselectivity and reactivity of nucleophilic aromatic substitution (SNAr), forcing harsher reaction conditions that degrade sensitive substrates . Furthermore, attempting to use the unoxidized precursor, 2,3,5,6-tetrachloro-4-(methylthio)pyridine, introduces oxidative instability and batch variability into downstream processes . In antifouling applications, substituting TCMSP with less lipophilic biocides leads to mismatched leaching rates, active ingredient depletion, and reduced long-term efficacy in marine environments [1].
TCMSP is synthesized via the oxidation of 2,3,5,6-tetrachloro-4-(methylthio)pyridine. Procuring the fully oxidized sulfone directly eliminates a hazardous oxidation step and ensures a stable, reactive intermediate. In standard preparations, the conversion from the thioether to the sulfone achieves a 96% yield under mild conditions . This fully oxidized state prevents the uncontrolled side reactions that typically plague thioether precursors during downstream agrochemical synthesis .
| Evidence Dimension | Oxidation Yield and Intermediate Stability |
| Target Compound Data | TCMSP (Sulfone): 96% yield, stable crystalline solid (mp 146-151 °C) |
| Comparator Or Baseline | 2,3,5,6-Tetrachloro-4-(methylthio)pyridine (Thioether): Susceptible to uncontrolled oxidation |
| Quantified Difference | 96% controlled conversion to the stable sulfone form |
| Conditions | DCM solvent, m-chloroperoxybenzoic acid, room temperature for 3 hours |
Procuring the fully oxidized sulfone eliminates hazardous in-house oxidation steps and provides a stable, reactive electrophile for downstream coupling.
In agrochemical and pharmaceutical development, the methylsulfonyl group at the 4-position of TCMSP acts as an activated leaving group for nucleophilic aromatic substitution (SNAr) compared to standard chlorinated pyridines . The electron-withdrawing nature of the -SO2CH3 group activates the 4-position, allowing for regioselective functionalization without the harsh thermal conditions required to displace a chlorine atom from a fully halogenated analog .
| Evidence Dimension | Regioselectivity and Reactivity in SNAr Reactions |
| Target Compound Data | TCMSP: Activated 4-position for targeted nucleophilic attack |
| Comparator Or Baseline | Pentachloropyridine: Lower reactivity, requiring harsher thermal conditions |
| Quantified Difference | Enhanced reactivity and regiocontrol at the 4-position |
| Conditions | Nucleophilic aromatic substitution in organic synthesis |
Buyers synthesizing complex heterocycles can achieve higher yields and fewer side products by leveraging the methylsulfonyl leaving group instead of a generic halide.
TCMSP (Davicil) is deployed as a booster biocide in antifouling paints, functioning by inhibiting mitochondrial ATP synthesis in marine fouling organisms . Its high lipophilicity, driven by the fully chlorinated pyridine ring, ensures solubility in organic paint matrices and controlled leaching rates compared to highly water-soluble alternatives . This structural advantage allows it to maintain long-term efficacy in dynamic marine environments alongside other booster biocides [1].
| Evidence Dimension | Matrix Compatibility and Lipophilicity |
| Target Compound Data | TCMSP: High lipophilicity, stable in organic solvents and marine paint matrices |
| Comparator Or Baseline | Highly water-soluble biocides: Rapid leaching and premature depletion |
| Quantified Difference | Extended matrix retention and controlled release due to structural lipophilicity |
| Conditions | Marine antifouling paint formulations under environmental exposure |
For formulators of marine coatings, TCMSP offers a controlled-release profile that extends the functional lifespan of the antifouling paint.
TCMSP is the optimal choice for synthesizing complex herbicides and fungicides that require precise functionalization at the 4-position of a fully chlorinated pyridine ring. Its SNAr leaving group allows for targeted action and high-yield coupling reactions .
Ideal for formulating long-life marine paints where controlled leaching and high retention of the biocide are required. TCMSP acts as a booster biocide, inhibiting ATP synthesis in fouling organisms while maintaining stability in the polymer matrix .
Highly suited for use as a preservative in specialty chemicals, adhesives, and sealants where the active ingredient must withstand oxidative environments and maintain long-term antimicrobial stability without degrading the host material .
Irritant